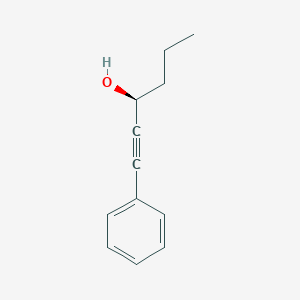

(3S)-1-phenylhex-1-yn-3-ol

Description

BenchChem offers high-quality (3S)-1-phenylhex-1-yn-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S)-1-phenylhex-1-yn-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-1-phenylhex-1-yn-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-8,12-13H,2,6H2,1H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUIQUVFOYTZNC-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C#CC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C#CC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3S)-1-phenylhex-1-yn-3-ol chemical structure and properties

Structure, Asymmetric Synthesis, and Pharmaceutical Applications

Executive Summary

(3S)-1-phenylhex-1-yn-3-ol is a chiral propargylic alcohol of significant interest in pharmaceutical research and organic synthesis. As a functionalized scaffold containing an alkyne, a chiral secondary alcohol, and a lipophilic phenyl group, it serves as a versatile building block for the synthesis of prostaglandins,

Chemical Identity & Structural Analysis[1][2][3][4]

The molecule consists of a six-carbon chain with a phenyl substituent at the C1 position and a hydroxyl group at the chiral C3 position. The C1-C2 triple bond confers rigidity and electronic activation, facilitating subsequent transformations such as hydrometallation, oxidation, or cycloaddition.

| Parameter | Details |

| IUPAC Name | (3S)-1-phenylhex-1-yn-3-ol |

| Common Name | (S)-1-Phenyl-1-hexyn-3-ol |

| CAS Number (Racemic) | 1817-51-2 |

| CAS Number (3S-Isomer) | Not widely listed; typically synthesized de novo |

| Molecular Formula | |

| Molecular Weight | 174.24 g/mol |

| Chiral Center | C3 (S-configuration) |

| SMILES | CCCC#Cc1ccccc1 |

Physicochemical Properties

Note: Values derived from high-purity racemic standards; enantiomers share scalar physical properties except for optical rotation.

| Property | Value | Condition |

| Physical State | Viscous Liquid / Oil | @ 25°C |

| Density | 0.949 g/mL | @ 25°C |

| Refractive Index ( | 1.549 | @ 589 nm |

| Boiling Point | ~145-150°C | @ 1-2 mmHg (Predicted) |

| Flash Point | 110°C | Closed Cup |

| Solubility | Soluble in |

Asymmetric Synthesis Protocol

The most reliable method for accessing the (3S) enantiomer with high enantiomeric excess (ee > 90%) is the Ti(IV)/BINOL-catalyzed asymmetric alkynylation . This method utilizes the privileged chiral ligand (S)-BINOL to direct the nucleophilic attack of the acetylide onto the aldehyde face.

Mechanistic Pathway

The reaction proceeds via a chiral titanium complex.[1] The titanium center coordinates both the acetylide (generated in situ) and the aldehyde oxygen. The (S)-BINOL ligand creates a steric environment that favors the attack of the phenylacetylide on the Re-face of butanal, yielding the (3S) alcohol.

Experimental Procedure

Objective: Synthesis of (3S)-1-phenylhex-1-yn-3-ol on a 10 mmol scale.

Reagents:

-

(S)-(-)-1,1'-Bi-2-naphthol [(S)-BINOL] (20 mol%)

-

Titanium(IV) isopropoxide [

] (20 mol%) -

Phenylacetylene (1.2 equiv)

-

Butanal (1.0 equiv)[2]

-

Solvent: Anhydrous Toluene or

Protocol:

-

Catalyst Preparation: In a flame-dried Schlenk flask under argon, dissolve (S)-BINOL (572 mg, 2 mmol) in anhydrous toluene (20 mL). Add

(0.6 mL, 2 mmol). Stir at room temperature for 1 hour to form the orange-red Ti-BINOL complex. -

Alkynylzinc Formation (In Situ): Alternative Route: If using the Zn-mediated protocol (Carreira method), treat phenylacetylene with

and -

Substrate Addition: Cool the catalyst mixture to 0°C. Add phenylacetylene (1.32 mL, 12 mmol) followed by the slow addition of butanal (0.90 mL, 10 mmol).

-

Reaction: Stir the mixture at 0°C - 25°C for 12-24 hours. Monitor conversion by TLC (Hexane/EtOAc 9:1).

-

Quench & Workup: Quench the reaction with saturated aqueous

(15 mL). Extract with -

Purification: Purify the crude oil via flash column chromatography on silica gel (Eluent: Hexane/EtOAc 95:5) to isolate the pure alcohol.

Quality Control & Characterization

Validation of the (3S) stereochemistry is critical. The enantiomeric excess (ee) must be determined using chiral HPLC.[3][4][5]

Spectroscopic Data[2]

-

1H NMR (400 MHz,

): -

IR (Neat): 3350 (broad, O-H str), 2230 (weak, C≡C str), 1598, 1490 (Ph ring).

Chiral HPLC Method[8]

-

Column: Daicel Chiralpak IC or OD-H (4.6 mm x 250 mm).

-

Mobile Phase: Hexane / Isopropanol (98:2).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Retention Times: (R)-isomer typically elutes before (S)-isomer on OD-H columns (verify with racemic standard). Target ee > 90%.

Pharmaceutical & Synthetic Applications[6]

(3S)-1-phenylhex-1-yn-3-ol is a "privileged structure" intermediate. Its applications span three major domains:

-

Prostaglandin Analogues: The chiral propargyl alcohol motif is a precursor to the

-side chain of prostaglandins. Stereoselective reduction of the alkyne to a trans-alkene yields the allylic alcohol characteristic of the PG scaffold. -

-Amino Acids: Reaction with nitrones followed by rearrangement allows for the synthesis of optically active

-

Heterocycle Synthesis: The alkyne can undergo [3+2] cycloadditions to form isoxazoles or triazoles, serving as core pharmacophores in kinase inhibitors.

Safety & Handling

-

Toxicity: Propargylic alcohols are potentially toxic if ingested or absorbed through the skin.

-

Skin/Eye: Causes serious eye irritation and skin irritation. Wear nitrile gloves and safety goggles.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the alcohol or polymerization of the alkyne.

References

-

Synthesis & Catalysis: Gao, G., Moore, D., Xie, R. G., & Pu, L. (2002). Highly Enantioselective Phenylacetylene Additions to Both Aliphatic and Aromatic Aldehydes. Organic Letters, 4(23), 4143–4146.

-

Reaction Mechanism: Liu, L., et al. (2005). Highly enantioselective phenylacetylene addition to aromatic ketones catalyzed by cinchona alkaloid-aluminum complexes. Journal of Organic Chemistry, 70(3), 1084-1086.

-

Physical Data (Racemic): PubChem Compound Summary for CID 582987, 1-Phenyl-1-hexyn-3-ol. National Center for Biotechnology Information.

-

Chiral HPLC Methods: Frimpong, K., et al. (2009).[6] General Procedure for Alkyne Additions and HPLC Analysis. Journal of Organic Chemistry, 74, 5861-5870.[6]

Sources

Strategic Utilization of Chiral Propargylic Alcohols in API Synthesis: Methodologies and Scalability

The Retrosynthetic Advantage

Chiral propargylic alcohols are among the most versatile "privileged structures" in pharmaceutical chemistry. Their strategic value lies in their bifunctional nature : they possess a chiral hydroxyl group (amenable to derivatization or directing effects) adjacent to an alkyne (a high-energy "handle" for cyclization, reduction, or coupling).

For the drug developer, these intermediates offer a rapid entry into complex architectures:

-

Heterocycle Formation: Precursors for furans, pyrroles, and indoles via metal-catalyzed cycloisomerization.

-

Chirality Transfer: The stereocenter can dictate the geometry of subsequent transformations, such as the Meyer-Schuster rearrangement or Pauson-Khand reactions.

-

Linker Logic: The alkyne moiety serves as a rigid linker that can be selectively reduced to an alkene (cis/trans) or alkane, allowing precise tuning of pharmacophores.

Dominant Synthetic Methodologies[1]

While numerous routes exist, three methodologies dominate the pharmaceutical landscape due to their scalability and enantiomeric excess (ee).

Table 1: Comparative Analysis of Synthetic Routes

| Feature | Zn-Mediated (Carreira) | Cu-Catalyzed (Trost/Knochel) | Enzymatic Resolution |

| Substrate Scope | Terminal alkynes + Aldehydes | Terminal alkynes + Aldehydes | Racemic Propargylic Alcohols |

| Chiral Source | (+)-N-methylephedrine (Stoich/Cat) | Pybox or BINOL ligands | Lipases (CAL-B) |

| Typical ee | 90–99% | 85–95% | >99% (at 50% yield) |

| Scalability | High (Kilogram scale proven) | Moderate (Catalyst cost) | High (Green chemistry) |

| Key Limitation | Moisture sensitivity; Zn waste | Reaction time; Ligand cost | Max 50% yield (unless dynamic) |

The Zinc-Mediated Addition (Carreira System)

The addition of terminal alkynes to aldehydes mediated by Zinc(II) triflate and (+)-N-methylephedrine (NME) is the industrial gold standard for generating secondary propargylic alcohols.

Mechanistic Causality:

-

Deprotonation: Triethylamine (Et3N) deprotonates the terminal alkyne.

-

Transmetallation: The resulting acetylide transmetallates to Zinc, forming a Zn-acetylide species.

-

Chiral Amplification: The NME ligand coordinates to the Zn center, creating a rigid chiral pocket that directs the facial selectivity of the aldehyde attack.

-

Activation: Zn(OTf)2 acts as a Lewis acid, activating the aldehyde carbonyl without inducing racemization.

Industrial Case Study: Efavirenz

The synthesis of Efavirenz (Sustiva), a non-nucleoside reverse transcriptase inhibitor (NNRTI), hinges on the formation of a tertiary chiral propargylic alcohol. This represents a higher tier of difficulty compared to aldehyde additions.

The Challenge: Standard Carreira conditions work poorly for ketones. The industrial solution historically involved:

-

Lithium Acetylide Addition: Addition of lithium cyclopropylacetylide to the trifluoro-ketone (racemic).

-

Resolution: Or, more recently, asymmetric addition using chiral Zinc or amino-alcohol mediated systems to establish the quaternary stereocenter.

-

Cyclization: The resulting alcohol is cyclized using carbonyldiimidazole (CDI) to form the benzoxazinone core.

Downstream Applications: Gold Catalysis

Once synthesized, chiral propargylic alcohols serve as substrates for Gold(I) or Gold(III) catalysis. The "soft" Lewis acidity of Au activates the pi-system of the alkyne without disturbing the chiral center (in many cases) or allowing for specific chirality transfer.

-

Meyer-Schuster Rearrangement: Conversion of propargylic alcohols to

-unsaturated ketones.[1] -

Heterocycle Synthesis: Intramolecular hydroalkoxylation to form chiral furans or dihydropyrans.

Protocol Note: These reactions often require exclusion of water to prevent non-specific hydration.

Detailed Experimental Protocol

Target: Synthesis of (S)-1-phenylhept-2-yn-1-ol via Carreira Reaction. Scale: 10 mmol (Laboratory Scale).

Reagents

-

Zinc(II) triflate [Zn(OTf)2]: 1.1 equiv (dried in vacuo at 120°C for 2h).

-

(+)-N-methylephedrine: 1.2 equiv.

-

Triethylamine (Et3N): 1.2 equiv.

-

Terminal Alkyne (1-Hexyne): 1.1 equiv.

-

Benzaldehyde: 1.0 equiv.

-

Solvent: Toluene (Anhydrous).

Step-by-Step Methodology

-

Catalyst Formation (Inert Atmosphere):

-

In a flame-dried Schlenk flask under Nitrogen, charge Zn(OTf)2 (4.0 g, 11 mmol) and (+)-N-methylephedrine (2.15 g, 12 mmol).

-

Add Toluene (30 mL) and Et3N (1.67 mL, 12 mmol).

-

Stir vigorously at 23°C for 2 hours. The solution typically turns heterogeneous/cloudy as the complex forms. Causality: This pre-complexation time is critical to ensure the chiral pocket is fully formed before substrate introduction.

-

-

Alkyne Addition:

-

Add 1-Hexyne (1.26 mL, 11 mmol) via syringe. Stir for 15 minutes.

-

-

Substrate Addition:

-

Add Benzaldehyde (1.02 mL, 10 mmol) in one portion.

-

Stir at 23°C for 4–12 hours. Monitor via TLC (Hexane/EtOAc 8:1) or GC-MS.

-

-

Quench and Workup:

-

Safety Check: Quench carefully with saturated aqueous NH4Cl (exothermic).

-

Extract with Et2O (3 x 50 mL). Wash combined organics with brine.

-

Dry over MgSO4, filter, and concentrate.

-

-

Purification:

-

Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

-

Validation:

-

Yield: Expect 85–95%.

-

ee Determination: Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 95:5).

-

Safety & Engineering Controls

Zinc Triflate Handling[3]

-

Corrosivity: Zn(OTf)2 is corrosive and hygroscopic. It causes severe skin burns and eye damage.[2][3][4]

-

Handling: Must be weighed in a glovebox or rapidly in a fume hood. Exposure to air degrades catalytic activity (hydration).

Alkyne Hazards

-

Polymerization: Terminal alkynes can polymerize exothermically if heated with initiators.

-

Acetylides: Dry metal acetylides (especially Copper or Lithium intermediates) are shock-sensitive explosives. In the Zn-mediated process, the intermediates are solution-stable but should never be isolated or dried.

References

-

Carreira, E. M., et al. (2000). "Asymmetric Addition of Terminal Alkynes to Aldehydes." Journal of the American Chemical Society.[5] Link

-

Trost, B. M., & Weiss, A. H. (2009).[5] "The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups." Advanced Synthesis & Catalysis. Link

-

Pierce, M. E., et al. (1998). "Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor." Journal of Organic Chemistry. Link

-

Hashmi, A. S. K. (2007). "Gold-Catalyzed Organic Reactions." Chemical Reviews. Link

-

Fisher Scientific. (2023). "Safety Data Sheet: Zinc Trifluoromethanesulfonate." Link

Sources

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. fishersci.es [fishersci.es]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. Asymmetric catalytic alkynylation of acetaldehyde and its application to the synthesis of (+)-tetrahydropyrenophorol - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: Navigating the Chirality of 1-Phenylhex-1-yn-3-ol

An In-depth Technical Guide to (3S)-1-Phenylhex-1-yn-3-ol: Properties, Synthesis, and Potential Applications

This technical guide delves into the chemical landscape of (3S)-1-phenylhex-1-yn-3-ol, a chiral propargylic alcohol with significant potential in synthetic chemistry and drug discovery. It is imperative to begin with a crucial clarification: the vast majority of publicly accessible data, including the information within PubChem Compound ID (CID) 582987, pertains to the racemic mixture of 1-phenylhex-1-yn-3-ol.[1] Specific experimental data for the (3S)-enantiomer is not extensively documented in readily available literature.

Therefore, this guide will provide a comprehensive overview of the racemic compound as a foundational platform. We will then build upon this by exploring the critical implications of stereochemistry and outlining methodologies for the enantioselective synthesis and characterization of the (3S)-enantiomer. This approach is designed to equip researchers, scientists, and drug development professionals with both the established knowledge of the racemate and the strategic insights required to investigate the specific properties of the (3S)-enantiomer.

The Pivotal Role of Stereochemistry in Drug Design and Function

In the realm of pharmacology and materials science, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the primary determinant of biological activity and material properties. Chiral molecules, such as 1-phenylhex-1-yn-3-ol, exist as non-superimposable mirror images called enantiomers. While these enantiomers share the same chemical formula and connectivity, their interactions with other chiral molecules—most notably biological targets like enzymes and receptors—can differ dramatically.

This disparity can manifest in various ways:

-

Eutomer vs. Distomer: One enantiomer (the eutomer) may exhibit the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects.

-

Pharmacokinetic Differences: Enantiomers can be absorbed, distributed, metabolized, and excreted differently in the body, leading to significant variations in their bioavailability and duration of action.

-

Toxicity Profiles: In some cases, the toxicity of a chiral drug is associated with only one of its enantiomers.

A foundational principle in modern drug development is the investigation of single enantiomers, as their specific properties can lead to more potent, selective, and safer medicines.[2]

Caption: Conceptual model of enantiomer-receptor interactions.

Physicochemical and Spectroscopic Profile of 1-Phenylhex-1-yn-3-ol

The data presented in this section is derived from the racemic mixture of 1-phenylhex-1-yn-3-ol, as cataloged in PubChem.

Key Physicochemical Properties

| Property | Value | Source |

| PubChem CID | 582987 | |

| Molecular Formula | C₁₂H₁₄O | |

| Molecular Weight | 174.24 g/mol | |

| IUPAC Name | 1-phenylhex-1-yn-3-ol | |

| CAS Number | 1817-51-2 | |

| XLogP3-AA | 2.7 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 3 |

Spectroscopic Data

-

¹³C NMR Spectroscopy: The carbon NMR spectrum is expected to show distinct signals for the twelve carbon atoms, including the characteristic signals for the alkyne carbons and the carbon bearing the hydroxyl group.

-

Mass Spectrometry (GC-MS): The mass spectrum for this compound shows prominent peaks that can be used for its identification in complex mixtures.[1]

Synthesis and Enantioselective Strategies

The synthesis of 1-phenylhex-1-yn-3-ol is typically achieved through the addition of a phenylacetylide nucleophile to butyraldehyde. The generation of the desired (3S)-enantiomer requires an asymmetric approach.

General Synthesis of Racemic 1-Phenylhex-1-yn-3-ol

A common and straightforward method for synthesizing the racemic mixture involves the deprotonation of phenylacetylene with a strong base, such as an organolithium reagent (e.g., n-butyllithium), to form lithium phenylacetylide. This is followed by the addition of butyraldehyde. A final aqueous workup quenches the reaction and yields the desired product.

Sources

Methodological & Application

Application Notes and Protocols for the Asymmetric Addition of Phenylacetylene to Butanal

Abstract

This document provides a comprehensive guide for the asymmetric addition of phenylacetylene to butanal, a key transformation for the synthesis of chiral propargyl alcohols. Chiral propargyl alcohols are valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals.[1] This protocol is specifically tailored for researchers, scientists, and drug development professionals, offering a detailed, field-proven methodology. The presented protocol is based on the highly reliable and widely adopted Carreira conditions, which utilize a zinc triflate/N-methylephedrine catalytic system.[2][3] This approach is notable for its operational simplicity, high yields, and excellent enantioselectivities, even when performed under non-inert conditions.[4][5] This guide will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and detail the necessary purification and characterization of the target molecule, (R)-1-phenylhex-1-yn-3-ol.

Introduction and Scientific Background

The enantioselective alkynylation of aldehydes is a powerful carbon-carbon bond-forming reaction that simultaneously installs a hydroxyl group and a chiral center. The resulting chiral propargyl alcohols are versatile building blocks in organic synthesis. The Carreira protocol for this transformation has emerged as a particularly robust and practical method.[3] It relies on the in situ generation of a chiral zinc-amino alcohol complex that facilitates the enantioselective addition of a zinc acetylide to an aldehyde.[1]

A key advantage of the Carreira protocol is its tolerance to air and moisture, which obviates the need for strictly anhydrous conditions often required for organometallic reactions.[4][5] This makes the procedure more accessible and scalable. The use of commercially available and inexpensive (+)-N-methylephedrine as the chiral ligand further enhances the practical appeal of this method.[3] While originally demonstrated with a range of aldehydes, this protocol is highly effective for aliphatic aldehydes such as butanal, providing access to chiral alcohols with high enantiomeric excess.[2]

Mechanism of Action

The reaction proceeds through a well-elucidated catalytic cycle. Initially, zinc triflate (Zn(OTf)₂), N-methylephedrine, and a hindered amine base (such as triethylamine) form a chiral complex. Phenylacetylene is then deprotonated by this complex to generate a chiral zinc acetylide. The aldehyde, in this case butanal, coordinates to the zinc center, which acts as a Lewis acid, activating the carbonyl group towards nucleophilic attack. The chiral ligand environment dictates the facial selectivity of the acetylide addition to the aldehyde, resulting in the formation of the desired enantiomer of the propargyl alcohol.

Experimental Protocol

This section details the step-by-step procedure for the asymmetric addition of phenylacetylene to butanal.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Comments |

| Zinc Triflate (Zn(OTf)₂) | 363.53 | 400 mg | 1.1 | Hygroscopic; handle quickly. |

| (+)-N-Methylephedrine | 179.26 | 215 mg | 1.2 | |

| Phenylacetylene | 102.13 | 1.1 mL | 10.0 | |

| Butanal | 72.11 | 0.9 mL | 10.0 | |

| Triethylamine (Et₃N) | 101.19 | 1.7 mL | 12.0 | |

| Toluene | - | 20 mL | - | Reagent grade is acceptable.[4] |

| Saturated NH₄Cl (aq) | - | 20 mL | - | For quenching the reaction. |

| Diethyl Ether (Et₂O) | - | ~100 mL | - | For extraction. |

| Anhydrous MgSO₄ | - | ~5 g | - | For drying the organic phase. |

| Silica Gel | - | - | - | For column chromatography. |

| Hexanes/Ethyl Acetate | - | - | - | Eluent for column chromatography. |

Reaction Setup and Procedure

-

Catalyst Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add zinc triflate (400 mg, 1.1 mmol) and (+)-N-methylephedrine (215 mg, 1.2 mmol).

-

Solvent Addition: Add toluene (20 mL) to the flask.

-

Base and Alkyne Addition: To the stirring suspension, add triethylamine (1.7 mL, 12.0 mmol) followed by phenylacetylene (1.1 mL, 10.0 mmol).

-

Aldehyde Addition: Add butanal (0.9 mL, 10.0 mmol) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexanes/ethyl acetate eluent system (e.g., 9:1 v/v). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Upon completion, quench the reaction by adding 20 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification

The crude product, a yellowish oil, is purified by flash column chromatography on silica gel.[6][7]

-

Column Packing: Prepare a slurry of silica gel in hexanes and pack the column.

-

Sample Loading: Dissolve the crude oil in a minimal amount of dichloromethane and load it onto the silica gel.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate in hexanes and gradually increasing to 15%).

-

Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

-

Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield (R)-1-phenylhex-1-yn-3-ol as a pale yellow oil.

Characterization of (R)-1-phenylhex-1-yn-3-ol

The identity and purity of the final product should be confirmed by spectroscopic methods.

-

Chemical Structure:

-

¹H NMR (CDCl₃, 400 MHz): The expected proton NMR spectrum will show characteristic signals for the phenyl, alkynyl, and butyl chain protons. The methine proton adjacent to the hydroxyl group will appear as a triplet. The aromatic protons will appear in the range of δ 7.2-7.5 ppm. The methylene and methyl protons of the butyl group will appear in the upfield region (δ 0.9-1.8 ppm).

-

¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum provides confirmation of the carbon skeleton.[8] Key expected shifts include the two alkynyl carbons (approximately δ 85-90 ppm), the carbon bearing the hydroxyl group (approximately δ 63 ppm), and the aromatic carbons (approximately δ 122-132 ppm).

-

Enantiomeric Excess (ee) Determination: The enantiomeric excess of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by NMR analysis using a chiral solvating agent. High enantioselectivities (typically >90% ee) are expected with this protocol.[9]

Safety and Handling

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory. All operations should be performed in a well-ventilated chemical fume hood.[10][11][12]

-

Zinc Triflate (Zn(OTf)₂): Is a hygroscopic solid. Avoid inhalation of dust and contact with skin and eyes.

-

(+)-N-Methylephedrine: Handle with care.

-

Phenylacetylene: Flammable liquid and vapor. It is an irritant to the skin, eyes, and respiratory tract.[1][13][14][15] It is also moisture-sensitive.[13]

-

Butanal: Highly flammable liquid and vapor. Causes serious eye irritation.[11][16] Handle in a well-ventilated area and avoid sources of ignition.[11]

-

Triethylamine (Et₃N): Flammable and corrosive liquid. It has a strong, unpleasant odor and is harmful if inhaled.

-

Toluene: Flammable liquid. Avoid inhalation and skin contact.

-

Diethyl Ether: Extremely flammable. Handle with extreme care and avoid all sources of ignition.

Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

Visual Representations

Reaction Scheme

Caption: Overall reaction for the asymmetric addition.

Experimental Workflow

Caption: Step-by-step experimental workflow.

References

-

Gao, G., Moore, D., Xie, R.-G., & Pu, L. (2002). Highly Enantioselective Phenylacetylene Additions to Both Aliphatic and Aromatic Aldehydes. Organic Letters, 4(23), 4143–4146. [Link]

-

ResearchGate. (n.d.). Enantioselective addition of phenylacetylene to aldehydes catalyzed by polymer-supported titanium(IV) complexes of β-hydroxy amides. Retrieved February 5, 2026, from [Link]

-

Pu, L. (2003). Highly enantioselective alkyne additions to aldehydes in the presence of 1,1′-bi-2-naphthol and hexamethylphosphoramide. Proceedings of the National Academy of Sciences, 100(10), 5647-5649. [Link]

-

Organic Chemistry Portal. (n.d.). Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions. Retrieved February 5, 2026, from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Butanol. Retrieved February 5, 2026, from [Link]

-

PubChem. (n.d.). 1-Phenyl-1-hexyn-3-ol. Retrieved February 5, 2026, from [Link]

-

Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

-

The Royal Society of Chemistry. (2012). Supporting Information. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Butanol. Retrieved February 5, 2026, from [Link]

-

Scirp.org. (n.d.). Frantz, D.E., Faessler, R. and Carreira, E.M. (2000) Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. Journal of the American Chemical Society, 122, 1806-1807.[Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved February 5, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. Retrieved February 5, 2026, from [Link]

-

Beilstein Journals. (n.d.). A short stereoselective synthesis of (+)-(6R,2′S)-cryptocaryalactone via ring-closing metathesis. Retrieved February 5, 2026, from [Link]

-

WashU Medicine Research Profiles. (2002, July 25). Efficient enantioselective additions of terminal alkynes and aldehydes under operationally convenient conditions. [Link]

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. pnas.org [pnas.org]

- 3. Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes [organic-chemistry.org]

- 4. Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions [organic-chemistry.org]

- 5. profiles.wustl.edu [profiles.wustl.edu]

- 6. orgsyn.org [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1-Phenyl-1-hexyn-3-ol | C12H14O | CID 582987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. BJOC - A short stereoselective synthesis of (+)-(6R,2′S)-cryptocaryalactone via ring-closing metathesis [beilstein-journals.org]

- 10. chemicalbook.com [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. opcw.org [opcw.org]

- 13. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.fr [fishersci.fr]

- 16. fishersci.com [fishersci.com]

Application Notes & Protocols: Catalytic Asymmetric Synthesis Using BINOL-Zn Complexes

Prepared by: Senior Application Scientist, Gemini Division

Introduction: The Synergy of BINOL and Zinc in Asymmetric Catalysis

In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and agrochemical industries where stereochemistry dictates biological activity. Catalytic asymmetric synthesis offers the most elegant and efficient route to these molecules. Among the vast arsenal of chiral catalysts, those derived from the C₂-symmetric ligand 1,1'-bi-2-naphthol (BINOL) have established themselves as exceptionally versatile and effective.[1][2][3]

The power of BINOL lies in its atropisomerism—a form of axial chirality arising from hindered rotation around the C-C single bond connecting the two naphthyl units. This well-defined, rigid chiral scaffold can create a highly organized and sterically demanding environment around a metal center.[1] When coordinated with a Lewis acidic metal, this environment can effectively discriminate between the two faces of a prochiral substrate, guiding a chemical reaction to produce one enantiomer in excess.

Zinc, an earth-abundant and relatively non-toxic metal, serves as an excellent metallic partner for BINOL.[4] The resulting BINOL-Zn complexes function as potent chiral Lewis acid catalysts. The zinc center activates electrophiles (such as aldehydes or imines) by coordinating to a lone pair, thereby lowering the energy of the LUMO and rendering the substrate more susceptible to nucleophilic attack. The chiral pocket created by the BINOL ligand then dictates the trajectory of this attack, ensuring high stereocontrol. These complexes are particularly renowned for their efficacy in carbon-carbon bond-forming reactions, including alkyl additions, aldol reactions, and cycloadditions.[4][5][6]

This guide provides an in-depth exploration of BINOL-Zn complexes, covering their preparation, mechanistic underpinnings, and detailed protocols for key applications.

Catalyst Preparation: In Situ Generation of the Active Species

One of the significant practical advantages of BINOL-Zn catalysis is that the active species is typically generated in situ from commercially available or readily synthesized precursors. This approach avoids the isolation and purification of potentially sensitive organometallic complexes. The most common method involves the reaction of a chiral BINOL ligand with a dialkylzinc reagent, such as diethylzinc (Et₂Zn).

Causality Behind the Protocol:

-

Inert Atmosphere: Dialkylzinc reagents are highly pyrophoric and readily decompose in the presence of air and moisture. All manipulations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware. Water competitively binds to the zinc center, deactivating the catalyst.

-

Solvent Choice: Anhydrous, non-coordinating solvents like toluene or dichloromethane are preferred. Coordinating solvents (e.g., THF, ethers) can compete with the substrate for binding to the zinc center, diminishing the catalyst's activity.

-

Stoichiometry: A 1:1 molar ratio of BINOL to Et₂Zn is commonly used. The reaction involves the protonolysis of one ethyl group from the zinc reagent by a hydroxyl group of BINOL, releasing ethane gas and forming a zinc alkoxide. The resulting species often exists as a dimeric or oligomeric structure in solution, which is believed to be the active catalyst.

Protocol 2.1: In Situ Preparation of (R)-BINOL-Zn Catalyst

Materials & Equipment:

-

(R)-BINOL

-

Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

-

Anhydrous toluene

-

Schlenk flask or oven-dried round-bottom flask with a rubber septum

-

Inert gas line (Argon or Nitrogen)

-

Gas-tight syringes

Procedure:

-

Place (R)-BINOL (e.g., 0.1 mmol, 28.6 mg) into an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Seal the flask and purge with inert gas for 10-15 minutes.

-

Add anhydrous toluene (e.g., 2.0 mL) via syringe to dissolve the BINOL.

-

While stirring at room temperature, slowly add diethylzinc (0.1 mL of a 1.0 M solution in hexanes, 0.1 mmol) dropwise via syringe.

-

Observation: Vigorous gas evolution (ethane) will be observed. This is a visual confirmation of the reaction.

-

Stir the resulting clear, colorless to pale yellow solution at room temperature for 30-60 minutes to ensure complete formation of the catalyst complex.

-

The catalyst solution is now ready for the addition of substrates as described in the application protocols below.

Caption: In situ formation of the BINOL-Zn catalyst.

Application Note I: Asymmetric Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a cornerstone reaction for the synthesis of chiral secondary alcohols and a classic application of BINOL-Zn catalysis.[6][7]

Mechanistic Insight:

The catalytic cycle begins with the coordination of the aldehyde's carbonyl oxygen to the Lewis acidic zinc center of the chiral complex. This coordination both activates the aldehyde for nucleophilic attack and positions it within the chiral environment of the BINOL ligand. The bulky naphthyl groups of the BINOL ligand effectively shield one face of the aldehyde, forcing the ethyl group (from a second equivalent of Et₂Zn or from the catalyst itself in some proposed mechanisms) to attack from the less hindered face. This directed attack leads to the formation of a zinc alkoxide of the product. Subsequent reaction with another molecule of aldehyde regenerates the catalyst-substrate complex, or workup with a proton source liberates the chiral alcohol product.

Caption: Catalytic cycle for diethylzinc addition to an aldehyde.

Protocol 3.1: Enantioselective Addition of Et₂Zn to Benzaldehyde

Procedure:

-

Prepare the (R)-BINOL-Zn catalyst solution (0.1 mmol) in toluene (2.0 mL) as described in Protocol 2.1 .

-

Cool the catalyst solution to 0 °C in an ice-water bath.

-

Add benzaldehyde (1.0 mmol, 102 µL) to the catalyst solution via syringe.

-

To this mixture, add diethylzinc (1.2 mL of a 1.0 M solution in hexanes, 1.2 mmol) dropwise over 10 minutes. Maintain the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C. Monitor the consumption of benzaldehyde by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

-

Workup: Once the reaction is complete, carefully quench it by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (5 mL) at 0 °C.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of Hexanes:Ethyl Acetate) to yield (R)-1-phenyl-1-propanol.

-

Analysis: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Data Presentation: Substrate Scope

The BINOL-Zn system is effective for a range of aromatic and aliphatic aldehydes.

| Entry | Aldehyde | Time (h) | Yield (%) | ee (%)[4][8] |

| 1 | Benzaldehyde | 3 | 95 | >98 (R) |

| 2 | 4-Chlorobenzaldehyde | 4 | 92 | 97 (R) |

| 3 | 2-Naphthaldehyde | 5 | 90 | 98 (R) |

| 4 | Cinnamaldehyde | 6 | 85 | 96 (R) |

| 5 | Cyclohexanecarboxaldehyde | 8 | 88 | 95 (R) |

Application Note II: Direct Asymmetric Aldol Reaction

The direct asymmetric aldol reaction, where an unmodified ketone is reacted with an aldehyde, is a powerful C-C bond-forming transformation. Shibasaki and others have shown that heterobimetallic or dinuclear zinc complexes involving BINOL can effectively catalyze this reaction, functioning as a Brønsted base to generate the zinc enolate and a Lewis acid to activate the aldehyde.[4][9][10]

Key Experimental Considerations:

-

Catalyst System: These reactions often employ a modified catalyst system, such as a Zn-linked-BINOL or a heterobimetallic system (e.g., La-Li-BINOL or Zn-ProPhenol systems).[9] A simple Et₂Zn/BINOL mixture can also be effective, sometimes with additives.

-

Reaction Conditions: The reaction is highly sensitive to conditions. Catalyst loading is typically higher (5-20 mol%), and reactions may require longer times or slightly elevated temperatures compared to the organozinc additions.

-

Mechanism: The proposed mechanism involves the formation of a chiral zinc enolate from the ketone, which then adds to the Lewis acid-activated aldehyde within the chiral pocket of the BINOL ligand.

Caption: General experimental workflow for BINOL-Zn catalysis.

Field-Proven Insights & Troubleshooting

-

Ligand Modification: The steric and electronic properties of the BINOL ligand are tunable. Introducing bulky substituents at the 3,3'-positions can enhance enantioselectivity by creating a more confined chiral pocket. Conversely, electron-withdrawing groups can increase the Lewis acidity of the zinc center, potentially increasing reaction rates.[1] Partially hydrogenated BINOL, such as H₈-BINOL, has also been shown to be a highly efficient ligand, sometimes providing better results due to its modified dihedral angle.[11]

-

Importance of Additives: In some reactions, particularly the addition of terminal alkynes to aldehydes, additives are crucial. A well-known system developed by Chan and co-workers uses a combination of BINOL, ZnEt₂, and Ti(OiPr)₄.[6][7] The titanium alkoxide is believed to facilitate the formation of a zinc acetylide, which is the active nucleophile, leading to highly enantioselective propargyl alcohol synthesis.

-

Non-linear Effects: Be aware of potential non-linear effects, where the enantiomeric excess of the product is not directly proportional to the enantiomeric excess of the catalyst. This can sometimes be exploited to achieve high product ee even with a catalyst of lower optical purity.

-

Low Reactivity: If a reaction is sluggish, a slight increase in temperature may be beneficial, though this can sometimes come at the cost of reduced enantioselectivity. Alternatively, using a more Lewis acidic zinc source (e.g., Zn(OTf)₂) or modifying the BINOL ligand with electron-withdrawing groups could enhance reactivity.

Conclusion

BINOL-Zn complexes represent a powerful and reliable platform for asymmetric catalysis. Their ease of preparation, modular nature, and high efficacy across a range of important synthetic transformations have cemented their status as a vital tool for researchers in organic synthesis and drug development. By understanding the causality behind the protocols—from the strict requirement for anhydrous conditions to the subtle effects of ligand modification—scientists can fully harness the potential of this catalytic system to construct complex chiral molecules with exceptional precision and control.

References

-

Ashouri, A. et al. (2024). Green asymmetric synthesis of binol via oxidative cross-coupling in the presence of chiral magnetic nano ligands. Arkivoc, 2024(7), 202412286. [Link]

-

Bishop, H. D., Zhao, Q., & Uyeda, C. (2023). Catalytic Asymmetric Synthesis of Zinc Metallacycles. Journal of the American Chemical Society, 145(37), 20152–20157. [Link]

-

(N/A). Theoretical study of the BINOL–zinc complex-catalyzed asymmetric inverse-electron-demand imino Diels–Alder reaction: mechanism and stereochemistry. RSC Publishing. [Link]

-

Pu, L. (2014). Asymmetric functional organozinc additions to aldehydes catalyzed by 1,1'-bi-2-naphthols (BINOLs). Accounts of Chemical Research, 47(5), 1523-35. [Link]

-

Kumar, A. et al. (2022). Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies. ACS Omega, 7(40), 35531–35573. [Link]

-

(N/A). BINOL as a chiral element in mechanically interlocked molecules. Beilstein Journals. [Link]

-

Pu, L. (2003). Modified BINOL Ligands in Asymmetric Catalysis. Chemical Reviews, 103(8), 3217-3262. [Link]

-

(2023). Asymmetric Synthesis of BINOL Derivatives. Encyclopedia.pub. [Link]

-

de Lira, B. F. et al. (2022). Advances in the Asymmetric Synthesis of BINOL Derivatives. Molecules, 28(1), 12. [Link]

-

Młynarski, J. & Paradowska, J. (2014). Chiral Zinc Catalysts for Asymmetric Synthesis. Tetrahedron, 71(9), 1339-1394. [Link]

-

Brunel, J. M. (2005). BINOL: A Versatile Chiral Reagent. Chemical Reviews, 105(3), 857-898. [Link]

-

Pu, L. (2014). Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Accounts of Chemical Research, 47(5), 1523-1535. [Link]

-

(N/A). Recent advances in cooperative bimetallic asymmetric catalysis: dinuclear Schiff base complexes. Chemical Communications (RSC Publishing). [Link]

-

(N/A). Chiral Zinc Amides as the Catalysts for the Enantioselective Addition of Diethylzinc to Aldehydes. The Journal of Organic Chemistry. [Link]

-

Al-Zoubi, R. M. (2013). The Direct Catalytic Asymmetric Aldol Reaction. International Journal of Molecular Sciences, 14(8), 16383-16471. [Link]

-

(N/A). (2025). Schiff base metal complexes as a versatile catalyst: A review. ResearchGate. [Link]

-

(N/A). Enantioselective addition of dialkylzincs to aldehydes using heterogeneous chiral catalysts immobilized on alumina and silica gel. The Journal of Organic Chemistry. [Link]

-

Rahimova, A. R. (2023). A Short Review on Schiff Bases and Applications. TSI Journals. [Link]

-

ODA, M. et al. (2016). Design and Synthesis of Chiral Zn2+ Complexes Mimicking Natural Aldolases for Catalytic C–C Bond Forming Reactions in Aqueous Solution. Molecules, 21(11), 1509. [Link]

-

(N/A). (2025). Recent advances in asymmetric bimetallic catalysis. ResearchGate. [Link]

-

(N/A). (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Hindawi. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Theoretical study of the BINOL–zinc complex-catalyzed asymmetric inverse-electron-demand imino Diels–Alder reaction: mechanism and stereochemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Asymmetric functional organozinc additions to aldehydes catalyzed by 1,1'-bi-2-naphthols (BINOLs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Chiral Synthon: (3S)-1-Phenylhex-1-yn-3-ol as a Gateway to Novel Heterocycles

Introduction

In the landscape of modern synthetic organic chemistry, the demand for enantiomerically pure and structurally complex molecules is ever-increasing, particularly within the realm of drug discovery and development. Chiral propargyl alcohols are invaluable building blocks, offering a unique combination of functionalities that can be strategically manipulated to construct a diverse array of molecular architectures. Among these, (3S)-1-phenylhex-1-yn-3-ol stands out as a particularly versatile synthon. Its stereodefined secondary alcohol, conjugated alkyne, and phenyl group provide a rich platform for asymmetric synthesis and the construction of novel heterocyclic frameworks. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on leveraging (3S)-1-phenylhex-1-yn-3-ol as a starting material for the synthesis of valuable furan, pyrazole, and oxazoline derivatives. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the underlying mechanistic principles that govern these transformations.

Core Principles of Cyclization Strategies

The synthetic utility of (3S)-1-phenylhex-1-yn-3-ol in heterocyclic synthesis stems from the strategic activation of its alkyne and alcohol functionalities. Transition metal catalysis, particularly with gold, palladium, and silver, plays a pivotal role in orchestrating the desired cyclization cascades. These metals act as powerful π-Lewis acids, activating the carbon-carbon triple bond towards nucleophilic attack. The choice of catalyst and reaction conditions dictates the regiochemical and stereochemical outcome of the cyclization, allowing for the selective synthesis of different heterocyclic rings.

I. Gold-Catalyzed Synthesis of Chiral Furans

Gold catalysts, renowned for their carbophilicity, are exceptionally effective in promoting the cycloisomerization of propargyl alcohols to furans.[1][2] The reaction proceeds through an intramolecular hydroalkoxylation, where the hydroxyl group of (3S)-1-phenylhex-1-yn-3-ol attacks the gold-activated alkyne.

Mechanistic Rationale

The generally accepted mechanism for the gold-catalyzed cyclization of propargyl alcohols to furans involves several key steps. Initially, the gold(I) catalyst coordinates to the alkyne, enhancing its electrophilicity. This is followed by an intramolecular nucleophilic attack by the hydroxyl group in a 5-endo-dig fashion. Subsequent proton transfer and demetallation yield the furan product. The stereocenter at the C3 position of the starting material directs the facial selectivity of the initial attack, influencing the stereochemistry of any newly formed chiral centers in more complex substrates.

Caption: Gold-Catalyzed Furan Synthesis Workflow.

Experimental Protocol: Gold(I)-Catalyzed Cyclization to a Chiral Furan

This protocol describes a general method for the gold-catalyzed cyclization of a chiral propargyl alcohol, adaptable for (3S)-1-phenylhex-1-yn-3-ol.[1]

Materials:

-

(3S)-1-phenylhex-1-yn-3-ol

-

(Triphenylphosphine)gold(I) chloride ((Ph₃P)AuCl)

-

Silver trifluoromethanesulfonate (AgOTf) or Silver hexafluoroantimonate (AgSbF₆)

-

Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add (3S)-1-phenylhex-1-yn-3-ol (1.0 equiv).

-

Dissolve the substrate in anhydrous DCM or DCE (to a concentration of 0.1 M).

-

In a separate vial, pre-mix the gold catalyst. Add (Ph₃P)AuCl (0.025 equiv) and AgOTf (0.025 equiv) to a small amount of the reaction solvent. The formation of a white precipitate (AgCl) indicates the generation of the active cationic gold(I) species.

-

Add the catalyst mixture to the solution of the starting material at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by filtering through a short pad of silica gel, eluting with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired chiral furan.

| Catalyst System | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| (Ph₃P)AuCl / AgOTf | DCM | 25 | 85-95 | [1] |

| IPrAuCl / AgSbF₆ | DCE | 25 | >90 | [3] |

| AuCl₃ | Acetonitrile | 80 | 70-90 | [4] |

II. Palladium-Catalyzed Synthesis of Substituted Pyrazoles

The synthesis of pyrazoles from propargyl alcohols can be achieved through a palladium-catalyzed reaction with hydrazine derivatives.[5] This transformation often involves a tandem reaction sequence, showcasing the versatility of palladium catalysis.

Mechanistic Considerations: A Tandem Approach

A plausible pathway for the formation of pyrazoles from propargyl alcohols involves an initial palladium-catalyzed oxidation of the alcohol to the corresponding ynone. This intermediate then undergoes a condensation reaction with hydrazine to form a hydrazone, which subsequently cyclizes to the pyrazole ring. Alternatively, a Meyer-Schuster rearrangement can precede the cyclization.[6]

Caption: Palladium-Catalyzed Pyrazole Synthesis Workflow.

Experimental Protocol: One-Pot Synthesis of a Pyrazole Derivative

This protocol is adapted from a general procedure for the synthesis of pyrazole derivatives from propargyl alcohols and can be applied to (3S)-1-phenylhex-1-yn-3-ol.[6]

Materials:

-

(3S)-1-phenylhex-1-yn-3-ol

-

Phenylhydrazine hydrochloride

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

Acetonitrile (CH₃CN)

-

Water

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve (3S)-1-phenylhex-1-yn-3-ol (1.0 equiv), phenylhydrazine hydrochloride (1.2 equiv), and sodium carbonate (2.5 equiv) in a mixture of acetonitrile and water (4:1 v/v).

-

Degas the solution by bubbling with an inert gas for 15-20 minutes.

-

Add palladium(II) acetate (0.05 equiv) and triphenylphosphine (0.1 equiv) to the reaction mixture.

-

Heat the mixture to reflux (approximately 80-85 °C) and stir under an inert atmosphere.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired pyrazole.

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Pd(OAc)₂ / PPh₃ | Na₂CO₃ | CH₃CN / H₂O | Reflux | 70-85 | [7] |

| PdCl₂(PPh₃)₂ | Et₃N | Toluene | 100 | 65-80 | [8] |

III. Silver-Catalyzed Synthesis of Chiral Oxazolines

Silver catalysts are effective in promoting the cyclization of propargyl amides and related structures to form oxazolines.[9][10] While the direct cyclization of (3S)-1-phenylhex-1-yn-3-ol to an oxazoline requires prior functionalization to introduce a nitrogen-containing group, this section will detail a representative protocol for a closely related transformation, highlighting the potential of this building block. The synthesis of 2-oxazolines often proceeds from N-propargyl amides.[9]

Mechanistic Insights: Activation and Cyclization

Silver(I) salts activate the alkyne of an N-propargyl amide, making it susceptible to intramolecular nucleophilic attack by the amide oxygen. This typically follows a 5-exo-dig cyclization pathway to form a five-membered ring intermediate. Subsequent isomerization leads to the stable oxazoline product.

Caption: Silver-Catalyzed Oxazoline Synthesis Workflow.

Experimental Protocol: Representative Synthesis of a Chiral Oxazoline

This protocol outlines a general procedure for the silver-catalyzed cyclization of an N-propargyl amide, which can be synthesized from (3S)-1-phenylhex-1-yn-3-ol via standard amidation procedures.[9]

Materials:

-

N-((3S)-1-phenylhex-1-yn-3-yl)acetamide (or other N-acyl derivative)

-

Silver nitrate (AgNO₃) or Silver triflate (AgOTf)

-

Anhydrous acetonitrile (CH₃CN) or Dichloromethane (DCM)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a sealed tube, dissolve the N-propargyl amide (1.0 equiv) in anhydrous acetonitrile (0.1 M).

-

Add the silver catalyst (e.g., AgNO₃, 0.1 equiv) to the solution.

-

Seal the tube and heat the reaction mixture to 60-80 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and filter through a pad of celite to remove the silver salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the chiral oxazoline.

| Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| AgNO₃ | CH₃CN | 80 | 75-90 | [9] |

| AgOTf | DCM | 60 | 80-95 | [11] |

Conclusion

(3S)-1-Phenylhex-1-yn-3-ol is a powerful and versatile chiral building block for the synthesis of a variety of important heterocyclic compounds. The judicious choice of catalyst and reaction conditions allows for the selective and efficient construction of furans, pyrazoles, and oxazolines. The protocols and mechanistic insights provided in this application note serve as a comprehensive guide for researchers to explore the rich chemistry of this valuable synthon, paving the way for the discovery of novel bioactive molecules and advanced materials. The inherent chirality of the starting material offers a significant advantage in asymmetric synthesis, making it a cornerstone for the development of enantiomerically pure pharmaceuticals and other high-value chemical entities.

References

-

Gevorgyan, V., et al. (2006). Gold(I)-catalyzed formation of furans from γ-acyloxyalkynyl ketones. Beilstein Journal of Organic Chemistry, 2, 20. Available at: [Link]

- A kind of preparation method of pyrazole derivatives. (2019). CN110483400A.

-

Aponick, A., et al. (2009). Gold-Catalyzed Dehydrative Cyclizations of Propargylic Alcohols for the Synthesis of Furans, Pyrroles, and Thiophenes. Organic Letters, 11(20), 4624–4627. Available at: [Link]

-

Hosseyni, S., Su, Y., & Shi, X. (2015). Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne. Organic Letters, 17(24), 6010–6013. Available at: [Link]

-

Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. (2024). Molecules, 29(11), 2587. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 106. Available at: [Link]

-

Silver(i)-mediated oxazoline formation: a mild route to 2,4-oxazoles in peptides. (2024). Chemical Science, 15(3), 896-901. Available at: [Link]

-

Hashmi, A. S. K., et al. (2012). Gold-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles from Propargylic Amides. The Journal of Organic Chemistry, 77(14), 6394–6408. Available at: [Link]

-

A review towards synthesis of heterocycles using propargyl alcohols and propargyl amines. (2021). Monatshefte für Chemie - Chemical Monthly, 152, 1247–1271. Available at: [Link]

-

Intermolecular gold(I)-catalyzed cyclization of furans with alkynes: formation of phenols and indenes. (2010). Angewandte Chemie International Edition, 49(16), 2975-2978. Available at: [Link]

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). ARKIVOC, 2011(xi), 1-21. Available at: [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Silver-Catalyzed Cyclization of Propargylic Amides to Oxazolines. (2013). European Journal of Organic Chemistry, 2013(28), 6301-6307. Available at: [Link]

-

Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (2023). Molecules, 28(8), 3529. Available at: [Link]

-

A general method for the enantioselective synthesis of α-chiral heterocycles. (2013). Nature Chemistry, 5, 136–140. Available at: [Link]

-

One-Pot Synthesis of Indoles and Pyrazoles via Pd-Catalyzed Couplings/Cyclizations Enabled by Aqueous Micellar Catalysis. (2020). Organic Letters, 22(17), 6950–6954. Available at: [Link]

-

Synthesis of 2-oxazolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Gold(III)-Catalyzed Propargylic Substitution Reaction Followed by Cycloisomerization for Synthesis of Poly-Substituted Furans from N-Tosylpropargyl Amines with 1,3-Dicarbonyl Compounds. (2024). Molecules, 29(2), 439. Available at: [Link]

-

SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. (2017). Journal of the Turkish Chemical Society, Section A: Chemistry, 4(3), 835-848. Available at: [Link]

-

Preparation of 2,5-Disubstituted Oxazoles from N-Propargylamides. (2001). Organic Letters, 3(16), 2501–2504. Available at: [Link]

-

Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons. (2018). Mini-Reviews in Organic Chemistry, 15(3), 198-207. Available at: [Link]

-

Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. (2022). Catalysts, 12(11), 1435. Available at: [Link]

- Preparation of pyrazole and its derivatives. (1991). CA2018206C.

-

Gold-Catalyzed Propargylic Substitution Followed by Cycloisomerization in Ionic Liquid: Environmentally Friendly Synthesis of Polysubstituted Furans from Propargylic Alcohols and 1,3-Dicarbonyl Compounds. (2024). Molecules, 29(22), 5441. Available at: [Link]

-

A novel method for the synthesis of 2-oxazolines. (2018). Tetrahedron Letters, 59(31), 2995-2998. Available at: [Link]

-

Unexpected Stereoselective Access to 2-Aminooxazolines from Propargyl Ureas by Silver Salts under Mild Conditions. (2022). Chemistry – A European Journal, 28(11), e202104100. Available at: [Link]

-

Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne versus π-Allene Activations. (2025). Organic Letters, 27(1), 136–140. Available at: [Link]

-

Computational analysis of the Au-catalyzed isomerization of alkynyl epoxides to furans. (2023). Journal of the Chinese Chemical Society, 70(6), 1243-1250. Available at: [Link]

-

Acid-catalyzed allenylation of pyrazolones with propargyl alcohols. (2020). Organic & Biomolecular Chemistry, 18(34), 6704-6708. Available at: [Link]

-

Enantioselective Preparation of Secondary Alcohols and Amines. (2008). Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. Furan synthesis [organic-chemistry.org]

- 2. Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intermolecular gold(I)-catalyzed cyclization of furans with alkynes: formation of phenols and indenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Computational analysis of the Au-catalyzed isomerization of alkynyl epoxides to furans [maxapress.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN110483400A - A kind of preparation method of pyrazole derivatives - Google Patents [patents.google.com]

- 7. One-Pot Synthesis of Indoles and Pyrazoles via Pd-Catalyzed Couplings/Cyclizations Enabled by Aqueous Micellar Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrazole synthesis [organic-chemistry.org]

- 9. Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Silver(i)-mediated oxazoline formation: a mild route to 2,4-oxazoles in peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. air.unipr.it [air.unipr.it]

Troubleshooting & Optimization

Removing zinc triflate residues from propargylic alcohol products

The following technical guide is structured as a Tiered Support System, designed to address the removal of zinc triflate (

Topic: Purification of Propargylic Alcohols Post-Alkynylation Ticket ID: ZN-OTF-PUR-001 Status: Active Guide

Executive Summary & Problem Context

The Issue: Zinc triflate is a potent Lewis acid catalyst used extensively in the addition of terminal alkynes to aldehydes (Carreira alkynylation) and silylation reactions. While highly effective, residual

-

Product Instability: Lewis acid residues catalyze the Meyer-Schuster rearrangement , converting your valuable propargylic alcohol into an

-unsaturated ketone (enone) or aldehyde. -

Downstream Poisoning: Zinc residues can poison palladium or platinum catalysts in subsequent hydrogenation or coupling steps.

-

Regulatory Compliance: For pharmaceutical intermediates, elemental zinc impurities must often be controlled to <20-100 ppm (ICH Q3D guidelines).

Decision Matrix: Select Your Protocol

Use this logic flow to determine the appropriate purification strategy for your specific scale and substrate sensitivity.

Figure 1: Decision tree for selecting the optimal zinc removal protocol based on scale and substrate stability.

Technical Protocols (Step-by-Step)

Protocol A: Direct Silica Filtration (Small Scale / Robust Substrates)

Best for: Rapid purification of <1g reactions where the product is stable to slightly acidic silica.

Mechanism:

-

Concentration: Do not perform an aqueous workup. Concentrate the reaction mixture directly (if solvent is volatile) or dilute with a non-polar solvent (Hexanes/EtOAc).

-

Loading: Load the crude mixture directly onto a short pad of silica gel (approx. 10g silica per 1g reactant).

-

Elution: Elute with a non-polar solvent mixture (e.g., 10-20% EtOAc in Hexanes).

-

Note: The zinc salts will remain at the baseline (top of the column).

-

-

Validation: Spot the eluent on a TLC plate. The product should move; the zinc stays at the origin (

).

Protocol B: The "Chelation Clip" Aqueous Workup (Standard)

Best for: Standard operations where the product is water-insensitive. The Science: Simple water washes are often insufficient because Zn coordinates to the propargylic alcohol oxygen. You must displace this coordination with a stronger ligand (Ammonia or EDTA).

| Step | Reagent | Purpose |

| 1. Quench | Sat. | Protonates alkoxides; |

| 2. Partition | EtOAc or DCM | Dissolves the organic product. |

| 3. Wash 1 | 0.1 M | Critical Step: EDTA has a high formation constant ( |

| 4. Wash 2 | Water | Removes residual EDTA and salts. |

| 5. Dry | Removes physical water droplets containing dissolved Zn. |

Troubleshooting Emulsions:

-

If an emulsion forms during the

wash, add a small amount of 10% HCl (if product tolerates acid) to break zinc hydroxides, or add solid NaCl to increase ionic strength.

Protocol C: Solid-Supported Scavenging (High Purity/Pharma)

Best for: Removing trace (ppm) residues or for acid-sensitive substrates where aqueous workup is risky. Reagents: SiliaMetS® Imidazole or QuadraPure™ TU (Thiourea).

-

Dissolution: Dissolve crude product in THF or DCM (10 mL/g).

-

Scavenger Addition: Add the scavenger resin (typically 2-4 equivalents relative to the estimated Zn residue, or 10-20 wt% of crude mass).

-

Incubation: Stir at room temperature for 4-12 hours.

-

Tip: Heating to 40°C can accelerate scavenging kinetics.

-

-

Filtration: Filter the suspension through a generic frit or Celite pad.

-

Result: The filtrate is chemically neutral and zinc-free.

Troubleshooting & FAQs

Q1: My propargylic alcohol is rearranging to an enone upon storage. Why?

A: This is the classic "Meyer-Schuster Rearrangement" catalyzed by residual Lewis acid (

-

Immediate Fix: Add 1-2% Triethylamine (

) to your storage vial to buffer any residual acidity. -

Root Cause Solution: Your workup failed to remove the catalyst. Reprocess using Protocol C (Scavenging) or re-column the material on silica pre-treated with 1%

.

Q2: I have a persistent emulsion during the aqueous extraction.

A: Zinc salts, particularly hydroxides formed at neutral pH, are gelatinous.

-

The Fix: Do not use simple water. Use Saturated Ammonium Chloride .[1][2] The ammonium ions act as a buffer and ligand, keeping zinc in the aqueous phase as

. If the emulsion persists, filter the biphasic mixture through a pad of Celite before separating the layers.

Q3: How do I validate that the Zinc is actually gone?

A: Do not rely on visual inspection.

-

Quick Test (Qualitative): Dip a strip of Dithizone paper into the organic solution. It turns pink/red in the presence of Zinc ions.

-

Standard Test (Quantitative): ICP-MS (Inductively Coupled Plasma Mass Spectrometry) is required for ppm-level determination (Limit of Detection ~0.1 ppm).

-

TLC Check: Run a TLC of your product. Spray with Pyridylazonaphthol (PAN) stain. Zinc spots appear red/orange.

Comparative Data: Removal Efficiency

| Method | Zinc Removal Efficiency | Product Recovery | Notes |

| Water Wash | Low (~70%) | High | Ineffective; Zn stays coordinated to alcohol. |

| NH4Cl Wash | Good (~95%) | High | Standard for Carreira reaction. |

| EDTA Wash | Excellent (>99%) | High | Best aqueous method. |

| Silica Column | Excellent (>99%) | Moderate | Product may streak/degrade if acidic. |

| Scavenger Resin | Superior (>99.9%) | High | Most expensive, but lowest ppm residue. |

References

-

Carreira Alkynylation Protocol: Boyall, D., Frantz, D. E., & Carreira, E. M. (2002).[3] Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions.[3][4] Organic Letters, 4(15), 2605–2606. Link

-

Zinc Catalysis & Workup: Fandrick, D. R., et al. (2010).[5] Zinc Catalyzed and Mediated Propargylations with Propargyl Boronates.[5] Organic Letters, 12(1), 88-91.[5] Link

-

Silylation Context: Rahaim, R. J., & Shaw, J. T. (2008).[6] Zinc-Catalyzed Silylation of Terminal Alkynes. Journal of Organic Chemistry, 73(7), 2912-2915. Link

-

General Metal Removal: Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198-205. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Zinc Catalyzed and Mediated Propargylations with Propargyl Boronates [organic-chemistry.org]

- 6. Zinc-Catalyzed Silylation of Terminal Alkynes [organic-chemistry.org]

Troubleshooting low stereoselectivity in asymmetric alkynylation

Topic: Troubleshooting Low Stereoselectivity

Introduction: The Stereoselectivity Paradox

Welcome to the Asymmetric Alkynylation Support Center. If you are accessing this guide, you are likely observing low enantiomeric excess (ee) in the addition of terminal alkynes to aldehydes or ketones.

In asymmetric alkynylation, low stereoselectivity is rarely due to a "bad batch" of ligand. It is almost always a kinetic competition between two pathways:

-

The Chiral Pathway: Ligand-accelerated, highly selective.

-

The Background Pathway: Lewis-acid mediated (racemic), often faster in suboptimal conditions.

This guide treats your reaction as a system of competing rates. We will focus on the two dominant methodologies: the Zinc-ProPhenol/Ephedrine (Carreira) system and the Titanium-BINOL (Pu/Chan) system.

Diagnostic Workflow

Before altering reagents, determine where the selectivity is being lost. Use this logic flow to diagnose the root cause.

Figure 1: Diagnostic logic for isolating the cause of low enantioselectivity.

Module 1: The "Silent Killer" (Racemic Background Reaction)

The most common cause of low ee is not that the chiral catalyst is failing, but that the achiral background reaction is succeeding.

Q: My ligand is 99% pure, but my product is only 20% ee. Why?

A: You are likely witnessing Lewis Acid Catalysis . In both Zn and Ti systems, the metal source (Zn(OTf)₂ or Ti(OiPr)₄) is a Lewis acid. If the chiral ligand does not complex the metal immediately and completely, or if the substrate concentration is too high, the "naked" metal will catalyze the addition racemically.

The Fix: The "Slow Addition" Protocol To suppress the background reaction, you must ensure the aldehyde is never present in high concentration relative to the active chiral catalyst.

-

Temperature: Lower the reaction temperature to -20°C or -40°C. The chiral catalytic pathway usually has a lower activation energy (

) than the background reaction; cooling suppresses the racemic background more than the chiral pathway. -

Dosing: Do not add the aldehyde in one shot. Add it as a solution in toluene over 2–4 hours using a syringe pump.

-

Reference: In the Carreira system, slow addition of aldehyde prevents self-aldol condensation and background alkynylation [1].

Module 2: The Zinc-ProPhenol System (Carreira)

This system uses Zn(OTf)₂ and a chiral amino-alcohol (ProPhenol or N-methylephedrine). It is robust but sensitive to reagent quality.

Q: I am using Zn(OTf)₂ from the bottle. Is that okay?

A: No. Commercial Zn(OTf)₂ is extremely hygroscopic. While the Carreira system is famously tolerant of some moisture (up to 1000 ppm) [2], wet zinc triflate forms "clumps" that do not dissolve, preventing ligand complexation.

-

Protocol: Dry Zn(OTf)₂ under high vacuum (0.1 mmHg) at 120°C for 4 hours with a heat gun or oil bath before use. It should appear as a fine, free-flowing white powder, not a sticky cake.

Q: Does the amine base matter?

A: Yes. The standard protocol uses Et₃N. However, if you observe low yields or moderate ee, the base might be promoting the background reaction.

-

Optimization: Switch to milder bases or ensure the stoichiometry is exact (usually 50 mol% Et₃N relative to Zn).

Visualization: The Dinuclear Mechanism

Understanding the active species helps visualize why "clumping" kills selectivity.

Figure 2: The active dinuclear Zinc species vs. the "Naked" Zinc failure mode.

Module 3: The Titanium-BINOL System (Pu/Chan)

This system uses Ti(OiPr)₄ and BINOL.[1][2][3] It relies heavily on Ligand Acceleration and Non-Linear Effects (NLE) .

Q: I see a precipitate when I mix Ti(OiPr)₄ and BINOL. Is this bad?

A: It depends. The active species in the Pu system is often an aggregate. However, if you see heavy precipitation before adding the alkyne, you may be forming insoluble polymeric titanium species that are catalytically dead.

-

Troubleshooting: Heat the ligand/Ti(OiPr)₄ mixture to reflux in CH₂Cl₂ or Toluene for 1 hour to ensure formation of the thermodynamically stable active species, then cool down for the reaction [3].

Q: Can I use 90% ee BINOL?

A: Surprisingly, Yes. This system exhibits a Positive Non-Linear Effect (+)-NLE .

-

Mechanism: The heterochiral dimer (R,S-dimer) is often much more stable and less active than the homochiral dimer (R,R-dimer).

-

Result: The system "sequesters" the minor enantiomer of the ligand into an inactive "meso" sink, leaving the active pool highly enantioenriched.

-

Warning: This only works if the meso-dimer is truly inactive. If you push the reaction temperature too high (> room temp), the meso-dimer might break apart and catalyze the racemic reaction [4].

Comparison of Systems

| Feature | Zinc-ProPhenol (Carreira) | Titanium-BINOL (Pu/Chan) |

| Primary Metal | Zn(OTf)₂ | Ti(OiPr)₄ |

| Moisture Tolerance | High (Reagent grade toluene OK) | Low (Strictly anhydrous) |

| Aldehyde Scope | Excellent for Aliphatic & Aromatic | Excellent for Aromatic; Aliphatic can be tricky |

| Key Risk | Zn(OTf)₂ hydration | Catalyst aggregation/aging |

| Temp Range | 23°C to 60°C (usually heated) | 0°C to 25°C (usually room temp) |

| Additives | Triphenylphosphine Oxide (TPPO) can boost ee in diyne additions [5]. | HMPA or Et₂Zn often required as additives. |

Experimental Protocol: The "Gold Standard" Check

If your ee is low, run this specific control experiment to validate your technique.

Protocol: Carreira Standard Addition

-

Drying: Flame dry a 25 mL flask. Cool under Argon.

-

Solvent: Use Toluene (do not use THF, it coordinates too strongly to Zn).

-

Loading:

-

Zn(OTf)₂ (1.1 equiv) - Dried as described in Module 2.

-

(+)-N-Methylephedrine (1.2 equiv).

-

Et₃N (1.2 equiv).

-

Stir for 2 hours at 23°C to form the complex (Solution should be clear/homogeneous).

-

-

Alkyne Addition: Add terminal alkyne (1.2 equiv). Stir 15 min.

-

Aldehyde Addition: Add aldehyde (1.0 equiv) in one portion (for standard check) or via syringe pump (for optimization).

-

Analysis: Quench with sat. NH₄Cl. Extract. Analyze via Chiral HPLC.

Success Criteria:

-

Conversion: >90%

-

ee: >85% (for Benzaldehyde + Phenylacetylene)

If this standard reaction fails, your Zn(OTf)₂ is wet or your amine is contaminated.

References

-